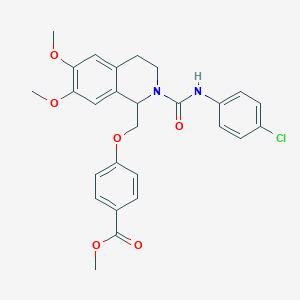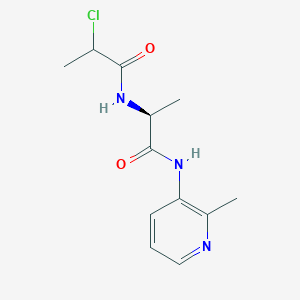![molecular formula C21H29N3O B2719194 N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide CAS No. 1386264-05-6](/img/structure/B2719194.png)
N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. CCPA belongs to the class of adenosine A1 receptor agonists and has been shown to have a significant impact on the central nervous system, cardiovascular system, and immune system.
Wirkmechanismus
CCPA acts as a selective adenosine A1 receptor agonist, which means that it binds specifically to the adenosine A1 receptor and activates it. Adenosine A1 receptors are widely distributed in the central nervous system, cardiovascular system, and immune system. Activation of adenosine A1 receptors leads to a decrease in the activity of adenylate cyclase and a subsequent decrease in the level of cyclic AMP. This results in the inhibition of neurotransmitter release, the modulation of ion channel activity, and the regulation of intracellular calcium levels.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, CCPA has been shown to modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. CCPA has also been shown to regulate the activity of ion channels such as potassium channels and calcium channels. In the cardiovascular system, CCPA has been shown to regulate heart rate, blood pressure, and cardiac contractility. CCPA has also been shown to have anti-inflammatory effects and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
CCPA has several advantages for lab experiments. It is a highly selective adenosine A1 receptor agonist, which means that it can be used to study the specific effects of adenosine A1 receptor activation. CCPA is also relatively stable and easy to handle, which makes it a convenient tool for scientific research. However, CCPA has some limitations for lab experiments. It has a relatively short half-life, which means that its effects may be transient. CCPA also has some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of CCPA. One area of research is the development of more potent and selective adenosine A1 receptor agonists. This could lead to the development of new drugs for the treatment of conditions such as hypertension, heart failure, and neurological disorders. Another area of research is the investigation of the role of adenosine A1 receptors in the regulation of inflammation and immune function. This could lead to the development of new therapies for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Finally, the study of the pharmacokinetics and pharmacodynamics of CCPA could lead to a better understanding of its effects and limitations in experimental and clinical settings.
Synthesemethoden
CCPA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-ethylbenzylamine with cyclopropylmethyl bromide to form the intermediate, which is then reacted with 1-cyanocyclohexylamine to yield CCPA. The purity and yield of CCPA can be improved by using different purification techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
CCPA has been extensively used in scientific research to study the role of adenosine receptors in various physiological and pathological conditions. CCPA has been shown to have a significant impact on the central nervous system, cardiovascular system, and immune system. It has been used to study the effects of adenosine A1 receptor activation on the regulation of blood pressure, heart rate, and cardiac contractility. CCPA has also been used to study the role of adenosine receptors in the regulation of sleep, memory, and cognition. In addition, CCPA has been used to investigate the effects of adenosine receptor activation on the immune system, including the modulation of cytokine production and the regulation of inflammation.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[cyclopropyl-[(4-ethylphenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-2-17-6-8-18(9-7-17)14-24(19-10-11-19)15-20(25)23-21(16-22)12-4-3-5-13-21/h6-9,19H,2-5,10-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKRNCMIKSYPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC(=O)NC2(CCCCC2)C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-{cyclopropyl[(4-ethylphenyl)methyl]amino}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(trifluoromethyl)benzyl]piperidine-3-carboxamide](/img/structure/B2719112.png)



![Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate](/img/structure/B2719120.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2719125.png)


![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)


![N-(2-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2719133.png)